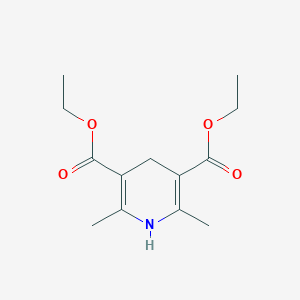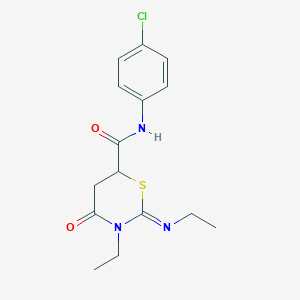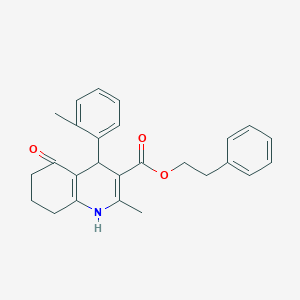
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Diludine peut être synthétisé par réaction de l'acétoacétate d'éthyle et du formaldéhyde en présence d'acétate d'ammonium. La réaction est généralement réalisée dans une solution d'éthanol sous reflux pendant environ une heure. Le produit résultant est ensuite refroidi pour précipiter les cristaux, qui sont filtrés et lavés à l'éthanol pour donner une poudre jaune pâle .
Méthodes de production industrielle
En milieu industriel, la production de Diludine suit une voie de synthèse similaire mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés permet de maintenir des conditions de réaction et une qualité de produit constantes .
Analyse Des Réactions Chimiques
Types de réactions
Diludine subit diverses réactions chimiques, notamment :
Oxydation : Diludine peut être oxydé pour former des dérivés de la pyridine.
Réduction : Il peut être réduit pour former des dérivés de la tétrahydropyridine.
Substitution : Diludine peut subir des réactions de substitution, en particulier au niveau des groupes esters, pour former différents dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés de la pyridine.
Réduction : Dérivés de la tétrahydropyridine.
Substitution : Divers dérivés d'esters et d'amides.
Applications de la recherche scientifique
Diludine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle dans les études de la chimie de la pyridine et de la dihydropyridine.
Biologie : Enquêté pour ses propriétés antioxydantes et ses effets sur les processus cellulaires.
Médecine : Exploré pour son potentiel dans le traitement des maladies cardiovasculaires, du foie gras et de l'hépatite toxique.
Mécanisme d'action
Diludine exerce ses effets principalement par ses propriétés antioxydantes. Il inhibe la peroxydation des lipides, protégeant ainsi les membranes cellulaires des dommages oxydatifs. Diludine module également l'activité de diverses enzymes impliquées dans les réponses au stress oxydatif, telles que la superoxyde dismutase et la catalase. En outre, il influence les niveaux de certaines hormones, notamment les hormones thyroïdiennes et les hormones reproductives, qui contribuent à ses effets de promotion de la croissance et d'amélioration de la reproduction chez les animaux .
Applications De Recherche Scientifique
Diludine has a wide range of applications in scientific research:
Mécanisme D'action
Diludine exerts its effects primarily through its antioxidant properties. It inhibits the peroxidation of lipids, thereby protecting cellular membranes from oxidative damage. Diludine also modulates the activity of various enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, it influences the levels of certain hormones, including thyroid hormones and reproductive hormones, which contribute to its growth-promoting and reproductive-enhancing effects in animals .
Comparaison Avec Des Composés Similaires
Composés similaires
Nifédipine : Un autre dérivé de la dihydropyridine utilisé comme bloqueur des canaux calciques dans le traitement de l'hypertension et de l'angine de poitrine.
Amlodipine : Un bloqueur des canaux calciques de la dihydropyridine utilisé pour traiter l'hypertension artérielle et la maladie coronarienne.
Unicité de Diludine
Diludine est unique en raison de ses propriétés multifonctionnelles. Contrairement aux autres dérivés de la dihydropyridine principalement utilisés comme bloqueurs des canaux calciques, Diludine possède des propriétés antioxydantes importantes et est largement utilisé dans l'élevage comme additif alimentaire. Sa capacité à améliorer la croissance, à améliorer l'efficacité alimentaire et à stimuler les performances de reproduction du bétail le distingue des autres composés similaires .
Propriétés
IUPAC Name |
diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h14H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXTYJXBORAIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150895 | |
| Record name | Etidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149-23-1 | |
| Record name | Hantzsch ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diludine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diludine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWN6123BUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of diludine?
A1: Diludine has the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol [].
Q2: What spectroscopic data is available for diludine?
A2: Spectroscopic characterization of diludine includes:
- 1H NMR (1:1 DMSO/CDCl3, 400 MHz): δ 7.99 (s, 1H), 4.04 (q, J = 6.8 Hz, 4H), 3.09 (s, 2H), 2.09 (s, 6H), 1.20 (t, J = 7.2 Hz, 6H) [].
- 13C NMR (CHCl3, 100 MHz): δ 168.3, 145.1, 99.7, 59.9, 25.0, 19.3, 14.7 [].
- FTIR (cm−1) (neat): 3346, 3108, 2953, 2924, 2854, 1697, 1646, 1506 [].
Q3: What is known about the stability of diludine?
A3: Diludine can be included in β-cyclodextrin to form inclusion complexes. This method not only increases the compound's solubility in water by 4.6 times but also enhances its stability to light by 4 times [].
Q4: How does diludine impact growth performance in animals?
A4: Studies show that diludine supplementation in animal diets can improve growth performance in various species:
- Rainbow trout: Dietary diludine (1 g/kg) improved growth and feed utilization in juveniles, potentially by influencing muscle fiber characteristics [].
- Broiler chickens: Diludine (50 and 100 mg/kg) in the diet enhanced average daily gain and feed intake, indicating improved growth performance [].
- Mice: Diludine supplementation (100-200 mg/kg) significantly increased body weight gain compared to control groups [].
Q5: What are the reported antioxidant effects of diludine?
A5: Research suggests that diludine possesses antioxidant properties:
- Rainbow trout: Diludine (0.2-1 g/kg) in the diet increased liver antioxidant enzyme activities (SOD, CAT, GR, G6PD, GST) and reduced lipid peroxidation (MDA levels) [].
- Carp: Diludine (1000 mg/kg) in the diet significantly improved reproductive parameters, including increased egg and milt production, and decreased oxidative stress markers (SOD activity and MDA content) in the ovary, liver, and muscle [].
- Monopterus albus: Dietary diludine (0.15 mg/kg) improved reproductive parameters, egg quality, hatching rate, and exhibited antioxidant effects by reducing SOD activity and MDA content in the ovary, liver, and muscle [].
- Transition cows: Diludine (5 g/day) improved antioxidant status by reducing SOD levels and increasing MDA and TAOC levels, potentially contributing to improved animal health and milk production [].
Q6: Are there any analytical methods available for diludine quantification?
A6: High-performance liquid chromatography (HPLC) has been employed for the determination of diludine in solid feed []. Additionally, a method combining enhanced matrix removal-lipid clean-up with ultra-performance liquid chromatography-tandem mass spectrometry (EMR-LC-UPLC-MS/MS) using isotopic internal standard correction has been developed for quantifying diludine residues in animal-derived matrices [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(3,4-DIMETHYLPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B389680.png)
![(2E)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389681.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-fluorophenyl)imino]-3-isobutyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389683.png)

![(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B389685.png)
![2-(3-chloro-4,5-diethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389687.png)


![N-{3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B389692.png)
![Ethyl {[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B389694.png)

![2-Phenoxyethyl 2-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B389698.png)

